Cas no 863004-90-4 (N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide)

N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide
- N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- 1,5-Benzothiazepine-5(2H)-acetamide, N-(4-chlorophenyl)-2-(2-furanyl)-3,4-dihydro-4-oxo-
- AKOS021717467
- SR-01000098810-1
- AKOS001860917
- SR-01000098810
- N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
- 863004-90-4
- F0670-0591
- N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
-
- インチ: 1S/C21H17ClN2O3S/c22-14-7-9-15(10-8-14)23-20(25)13-24-16-4-1-2-6-18(16)28-19(12-21(24)26)17-5-3-11-27-17/h1-11,19H,12-13H2,(H,23,25)
- InChIKey: ZLHFWKVUNGSAIZ-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N(CC(NC2=CC=C(Cl)C=C2)=O)C(=O)CC1C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 412.0648413g/mol
- どういたいしつりょう: 412.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.383±0.06 g/cm3(Predicted)
- ふってん: 700.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.86±0.70(Predicted)
N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0670-0591-2μmol |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-100mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-3mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-10mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-1mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-20μmol |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-2mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-25mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-30mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0670-0591-20mg |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-90-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamideに関する追加情報
N-(4-Chlorophenyl)-2-(Furan-2-yl)-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzothiazepin-5-Yl Acetamide: A Comprehensive Overview
The compound with CAS No. 863004-90-4, commonly referred to as N-(4-chlorophenyl)-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
N-(4-Chlorophenyl)-2-(furan-2-yl)-4-oxo-tetrahydrobenzothiazepin acetamide is characterized by its complex structure, which includes a benzothiazepine ring system fused with a tetrahydrobenzothiazine moiety. The presence of a chlorophenyl group and a furan substituent introduces unique electronic and steric properties to the molecule. These features not only enhance its stability but also contribute to its bioavailability and pharmacokinetic profile. The furan ring, in particular, has been shown to play a critical role in modulating the compound's interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that N-(4-chlorophenyl)-2-(furan-2-yl)-4-oxo-tetrahydrobenzothiazepin acetamide exhibits strong binding affinities towards several key protein targets associated with neurodegenerative diseases. For instance, its ability to inhibit the aggregation of amyloid-beta peptides has been extensively documented, suggesting its potential as a therapeutic agent for Alzheimer's disease.
In addition to its neuroprotective properties, this compound has also shown promise in the realm of anticancer research. Preclinical studies have demonstrated that N-(4-chlorophenyl)-2-(furan-2-yli)tetrahydrobenzothiazepin acetamide can induce apoptosis in various cancer cell lines by targeting the mitochondrial pathway. The chlorophenyl group has been identified as a key determinant of this activity, as it enhances the molecule's ability to penetrate cellular membranes and interact with oncogenic proteins.
The synthesis of N-(4-chlorophenyl)-2-(furan-yli)tetrahydrobenzothiazepin acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Researchers have optimized the reaction conditions to achieve high yields and purities, ensuring that the compound is suitable for both preclinical and clinical studies. The use of transition metal catalysts has been particularly beneficial in facilitating key steps such as cross-coupling reactions and cyclization processes.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the integrity of its molecular structure and provided insights into its conformational flexibility. Such information is crucial for understanding how the molecule interacts with biological systems and for designing future analogs with enhanced pharmacological properties.
Looking ahead, N-(4-chlorophenyl)-2-(furan-yli)tetrahydrobenzothiazepin acetamide holds immense potential for further development in the pharmaceutical industry. Its unique combination of structural features and biological activities positions it as a valuable lead compound for drug discovery programs targeting neurodegenerative diseases and cancer. Ongoing research is focused on optimizing its pharmacokinetic profile and minimizing potential off-target effects to ensure its safety and efficacy in clinical settings.
In conclusion, N-(4-chlorophenyl)-2-(furan-yli)tetrahydrobenzothiazepin acetamide represents a significant advancement in medicinal chemistry. Its intricate structure and diverse biological activities make it a compelling candidate for therapeutic applications across multiple disease areas. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a pivotal role in the development of innovative treatments for some of the most challenging medical conditions facing humanity today.
863004-90-4 (N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide) 関連製品
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)



